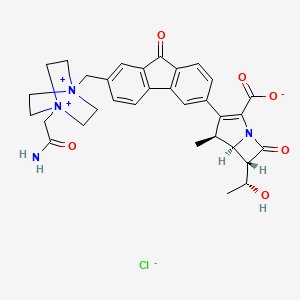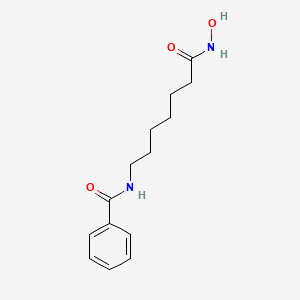
Sch 63390
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
SCH-63390: is a chemical compound known for its role as a potent and selective antagonist of the human A2A adenosine receptor . This compound belongs to the class of pyrazolo-triazolo-pyrimidines, which have been extensively studied for their potential therapeutic applications in various fields, including neurology and cardiology .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of SCH-63390 involves multiple steps, starting with the preparation of the pyrazolo-triazolo-pyrimidine core. This core is typically synthesized through a series of condensation reactions involving appropriate precursors . The reaction conditions often include the use of solvents like dimethylformamide and catalysts such as palladium on carbon .
Industrial Production Methods: : Industrial production of SCH-63390 follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques like high-performance liquid chromatography for purification .
Chemical Reactions Analysis
Types of Reactions: : SCH-63390 undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
SCH-63390 has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in studies involving adenosine receptor antagonists.
Biology: Employed in research on cellular signaling pathways and receptor-ligand interactions.
Industry: Utilized in the development of new pharmaceuticals and diagnostic tools.
Mechanism of Action
SCH-63390 exerts its effects by selectively binding to the A2A adenosine receptor, thereby blocking the action of adenosine . This inhibition affects various molecular targets and pathways, including the modulation of cyclic adenosine monophosphate levels and the regulation of neurotransmitter release . The compound’s high selectivity and potency make it a valuable tool for studying adenosine receptor functions .
Comparison with Similar Compounds
Similar Compounds
SCH-58261: Another potent A2A adenosine receptor antagonist with a similar structure.
CGS-15943: A non-selective adenosine receptor antagonist with a different core structure.
Uniqueness: : SCH-63390 stands out due to its high selectivity for the A2A adenosine receptor and its potent antagonistic effects . This makes it particularly useful in research settings where precise modulation of adenosine receptor activity is required .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis of SCH-63390 involves multiple steps, starting with the preparation of the pyrazolo-triazolo-pyrimidine core. This core is typically synthesized through a series of condensation reactions involving appropriate precursors . The reaction conditions often include the use of solvents like dimethylformamide and catalysts such as palladium on carbon .
Industrial Production Methods: : Industrial production of SCH-63390 follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques like high-performance liquid chromatography for purification .
Analyse Des Réactions Chimiques
Types of Reactions: : SCH-63390 undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Applications De Recherche Scientifique
SCH-63390 has a wide range of scientific research applications, including:
Mécanisme D'action
SCH-63390 exerts its effects by selectively binding to the A2A adenosine receptor, thereby blocking the action of adenosine . This inhibition affects various molecular targets and pathways, including the modulation of cyclic adenosine monophosphate levels and the regulation of neurotransmitter release . The compound’s high selectivity and potency make it a valuable tool for studying adenosine receptor functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
SCH-58261: Another potent A2A adenosine receptor antagonist with a similar structure.
CGS-15943: A non-selective adenosine receptor antagonist with a different core structure.
Uniqueness: : SCH-63390 stands out due to its high selectivity for the A2A adenosine receptor and its potent antagonistic effects . This makes it particularly useful in research settings where precise modulation of adenosine receptor activity is required .
Propriétés
Numéro CAS |
174648-45-4 |
|---|---|
Formule moléculaire |
C19H17N7O |
Poids moléculaire |
359.4 g/mol |
Nom IUPAC |
4-(furan-2-yl)-10-(3-phenylpropyl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-7-amine |
InChI |
InChI=1S/C19H17N7O/c20-19-23-17-14(18-22-16(24-26(18)19)15-9-5-11-27-15)12-21-25(17)10-4-8-13-6-2-1-3-7-13/h1-3,5-7,9,11-12H,4,8,10H2,(H2,20,23) |
Clé InChI |
XMXGGIWSFRIOKL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCCN2C3=C(C=N2)C4=NC(=NN4C(=N3)N)C5=CC=CO5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzonitrile, 2-amino-6-[(4-methylphenyl)thio]-](/img/structure/B3062031.png)
![(2S)-2-[[(2R)-2-[(3,5-dimethylbenzoyl)-methylamino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B3062034.png)











